molecular formula C18H15NO4 B182350 piperolactam C CAS No. 116064-76-7

piperolactam C

Cat. No. B182350
M. Wt: 309.3 g/mol
InChI Key: GYYIMUXZCUHECT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The total synthesis of Piperolactam C has been achieved through combinatorial metalation/cyclization strategies . This synthetic route involved the preliminary construction of the polyalkoxylated isoindolinone template by Parham’s technique .


Molecular Structure Analysis

Piperolactam C has a molecular formula of C18H15NO4 . Its molecular weight is 309.32 .


Chemical Reactions Analysis

While specific chemical reactions involving Piperolactam C are not detailed in the search results, it’s worth noting that Piperolactam C is a natural alkaloid with anti-platelet aggregation effects .


Physical And Chemical Properties Analysis

Piperolactam C is a yellow powder . It has a molecular formula of C18H15NO4 and a molecular weight of 309.32 .

Scientific Research Applications

  • Anti-Platelet Aggregation Properties : Piperolactam C, along with other compounds isolated from Piper taiwanense, demonstrated significant in vitro anti-platelet aggregation activities (Yu-Chang Chen et al., 2004).

  • Potential in Non-Steroidal Anti-Fertility Drug Development : A pharmacoinformatics study suggested that Piperolactam A (a related compound) from Piper betle root could be a lead for non-steroidal anti-fertility drug development. This indicates the potential of Piperolactam compounds in reproductive health research (S. Amin et al., 2017).

  • Acetylcholinesterase Inhibitory Activity : Piperolactam C, isolated from Piper erecticaule, showed acetylcholinesterase inhibitory activity. This suggests potential applications in neurodegenerative disease research, such as Alzheimer's disease (W. Salleh et al., 2019).

  • Cytotoxic Properties : Piperolactam C, along with other compounds from Piper arborescens, exhibited anti-platelet aggregation and cytotoxic activities in vitro, suggesting potential in cancer research (I. Tsai et al., 2005).

  • Anticancer Bioactivity : Piperolactam C was indexed for its anticancer bioactivity in a study that employed in silico techniques, highlighting its potential as an anticancer drug candidate (A. Rayan et al., 2017).

  • Synthesis and Chemical Studies : The total synthesis of Piperolactam C has been achieved, providing a pathway for laboratory production and further research into its applications (V. Rys et al., 2003).

  • Potential Inhibitor against SARS-CoV-2 Infection : Piperolactam A, a related compound, showed potential as an inhibitor against SARS-CoV-2 infection in a virtual screening study. This suggests that Piperolactam compounds may have applications in antiviral research (Ram Kothandan et al., 2021).

Safety And Hazards

The safety data sheet for Piperolactam C indicates that it should be protected from air and light, and stored in a refrigerated or frozen state (2-8 °C) . It is intended for laboratory use only .

properties

IUPAC Name

13,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-21-15-12-10-7-5-4-6-9(10)8-11-13(12)14(18(20)19-11)16(22-2)17(15)23-3/h4-8H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYIMUXZCUHECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C3=C1C4=CC=CC=C4C=C3NC2=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301260931
Record name 1,2,3-Trimethoxydibenz[cd,f]indol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Piperolactam C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

piperolactam C

CAS RN

116064-76-7
Record name 1,2,3-Trimethoxydibenz[cd,f]indol-4(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116064-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Trimethoxydibenz[cd,f]indol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperolactam C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDL2GAQ3BL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Piperolactam C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

187 - 188 °C
Record name Piperolactam C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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